molecular formula C10H7ClN2O2 B187267 1-(4-chlorophenyl)pyrazole-4-carboxylic Acid CAS No. 138907-80-9

1-(4-chlorophenyl)pyrazole-4-carboxylic Acid

Cat. No. B187267
M. Wt: 222.63 g/mol
InChI Key: PBSAOBJMSYDULI-UHFFFAOYSA-N
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Description

“1-(4-chlorophenyl)pyrazole-4-carboxylic Acid” is an organic compound with the CAS Number: 138907-80-9 . It has a molecular weight of 222.63 . This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived 4-substituted-1,2,4-triazolin-3-thiones, 2-substituted-1,3,4-thiadiazole and 2-substituted-1,3,4-oxadiazoles has been synthesized . The synthesis of these compounds represents a significant advancement in the field of medicinal chemistry.


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid . The InChI Code is 1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H, (H,14,15) .


Chemical Reactions Analysis

Pyrazoles, which include “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid”, are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary : Pyrazole derivatives, including “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid”, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
    • Methods of Application : Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
    • Results or Outcomes : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Pyrazoles are appraised as medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties .
    • Methods of Application : The existence of pyrazole units in various structures has led to the expansion of applications in various fields such as medicine, engineering, and agriculture .
    • Results or Outcomes : Pyrazoles are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .
  • Scientific Field: Pharmacology

    • Application Summary : Pyrazole derivatives are used in various therapeutic applications. They are found in several clinically used drugs such as celecoxib (an NSAID), lonazolac, tepoxaline, antipyrine (an analgesic and antipyretic), phenylbutazone (used in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more .
    • Methods of Application : These drugs are administered in various ways depending on their specific use, including oral administration, injection, or topical application .
    • Results or Outcomes : These drugs have been effectively commercialized and are used in the treatment of various conditions .
  • Scientific Field: Biochemistry

    • Application Summary : Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogues were tested for their ability to inhibit hepatitis C virus (HCV) replication in a virus-infected HepG2 hepatocellular carcinoma cell line .
    • Methods of Application : The RT-PCR technique was employed to test these analogues .
    • Results or Outcomes : The results of this study are not specified in the source .
  • Scientific Field: Medicine

    • Application Summary : Pyrazole derivatives have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .
    • Methods of Application : These compounds are used in various therapeutic applications, depending on their specific properties .
    • Results or Outcomes : These compounds have shown promising results in the treatment of various conditions .
  • Scientific Field: Biochemistry

    • Application Summary : Some compounds containing the pyrazole unit, such as 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, showed significant autophagy in NCIH460 cells lines with IC50 of 48 μM and 32 μM at 48 h .
    • Methods of Application : The compounds were tested on the NCIH460 cell line .
    • Results or Outcomes : The results showed significant autophagy in the cell lines .
  • Scientific Field: Organic Chemistry

    • Application Summary : 4-formylpyrazoles, which might include “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid”, have been used to generate a large variety of organic compounds and heterocycles .
    • Methods of Application : These compounds are synthesized and used in the preparation of various organic compounds .
    • Results or Outcomes : The results have led to the creation of a wide variety of organic compounds and heterocycles .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid” are not mentioned in the search results, it is worth noting that pyrazole derivatives are a subject of ongoing research due to their diverse pharmacological activities . This suggests that “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid” and similar compounds may continue to be a focus of future medicinal chemistry research.

Relevant Papers

Several papers have been published on the synthesis, properties, and potential applications of “1-(4-chlorophenyl)pyrazole-4-carboxylic Acid” and related compounds . These papers provide valuable insights into the chemical and biological properties of these compounds, and their potential uses in various fields of research.

properties

IUPAC Name

1-(4-chlorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSAOBJMSYDULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239692
Record name 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)pyrazole-4-carboxylic Acid

CAS RN

138907-80-9
Record name 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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